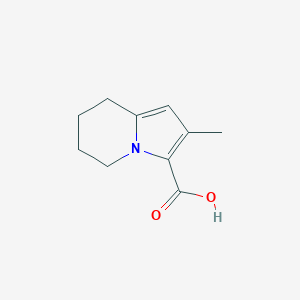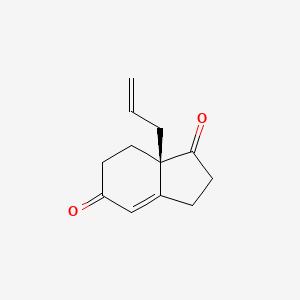![molecular formula C18H30BNO4 B13338232 (1S,4R)-tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B13338232.png)
(1S,4R)-tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,4R)-tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[222]oct-5-ene-2-carboxylate is a complex organic compound that features a bicyclic structure with a boronate ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate typically involves the following steps:
Formation of the bicyclic core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclic system.
Introduction of the boronate ester group: The boronate ester group is introduced via a borylation reaction. This can be achieved using a palladium-catalyzed cross-coupling reaction with a boronic acid or boronate ester precursor.
Functionalization of the carboxylate group: The carboxylate group is introduced through esterification reactions, often using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the Diels-Alder reaction and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group, leading to the formation of boronic acids.
Reduction: Reduction reactions can target the bicyclic core or the carboxylate group, potentially leading to the formation of alcohols or amines.
Substitution: The boronate ester group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in cross-coupling reactions.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted bicyclic compounds depending on the reactants used.
科学的研究の応用
Chemistry
In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronate ester group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s unique structure allows it to interact with biological molecules in specific ways, making it a potential candidate for drug development. It can be used to create molecules that inhibit or activate certain biological pathways, offering therapeutic potential in treating diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, due to its ability to form stable carbon-carbon bonds
作用機序
The mechanism of action of (1S,4R)-tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The compound can also interact with enzymes and receptors in biological systems, potentially modulating their activity.
類似化合物との比較
Similar Compounds
4-(Diphenylamino)phenylboronic acid pinacol ester: This compound also contains a boronate ester group and is used in similar cross-coupling reactions.
(1R,2S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentanol: Another boronate ester compound used in organic synthesis.
Uniqueness
What sets (1S,4R)-tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate apart is its bicyclic structure, which provides additional rigidity and specificity in its interactions. This makes it particularly useful in applications where precise molecular interactions are required, such as in drug development and advanced material synthesis.
特性
分子式 |
C18H30BNO4 |
|---|---|
分子量 |
335.2 g/mol |
IUPAC名 |
tert-butyl (1S,4R)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate |
InChI |
InChI=1S/C18H30BNO4/c1-16(2,3)22-15(21)20-11-12-8-9-13(20)10-14(12)19-23-17(4,5)18(6,7)24-19/h10,12-13H,8-9,11H2,1-7H3/t12-,13-/m0/s1 |
InChIキー |
DTBUJTBERBVOPB-STQMWFEESA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C[C@@H]3CC[C@H]2CN3C(=O)OC(C)(C)C |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3CCC2CN3C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Methyl-2-neopentyl-1H-benzo[d]imidazole](/img/structure/B13338151.png)
![4-Azaspiro[3.5]nonan-4-ium-2-olate](/img/structure/B13338158.png)
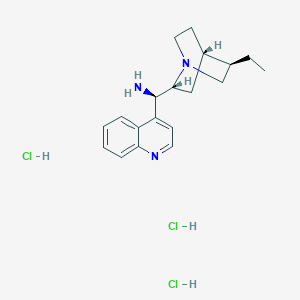
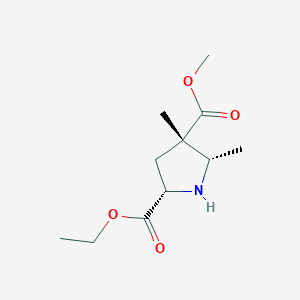

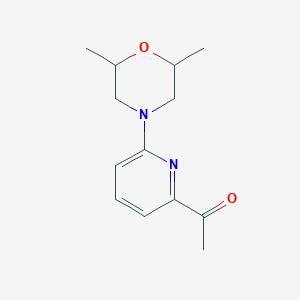
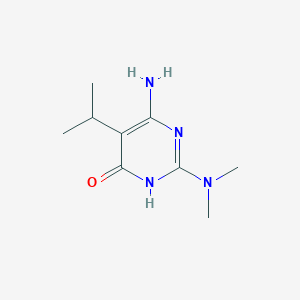

![2-{[1-(4-Methoxyphenyl)ethyl]amino}propan-1-ol](/img/structure/B13338195.png)

![2-[(Azetidin-3-yloxy)methyl]-5-bromo-1,3-thiazole](/img/structure/B13338217.png)
